molecular formula C12H15ClN4 B1382066 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride CAS No. 1824020-44-1

1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B1382066
CAS No.: 1824020-44-1
M. Wt: 250.73 g/mol
InChI Key: FNFDJHVZCWPPEQ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

The compound 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring linked to an azetidine moiety and a phenyl group. The structural formula can be represented as follows:

C12H15ClN4\text{C}_{12}\text{H}_{15}\text{ClN}_{4}

This compound exhibits properties that make it suitable for various biological applications, particularly in medicinal chemistry.

The biological activity of triazole derivatives often involves interactions with key biological targets such as enzymes and receptors. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in critical biological pathways. This compound may exhibit similar properties by targeting enzymes related to inflammation or cancer progression.
  • Antimicrobial Activity : Research indicates that triazole compounds can possess antimicrobial properties, making them potential candidates for treating infections.

Anticancer Properties

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The proposed mechanisms include:

  • Induction of Apoptosis : Triazoles can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial effects against various pathogens. The compound's activity against bacteria and fungi is attributed to its ability to disrupt cellular processes:

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Gram-positive and Gram-negative strains
FungiEffective against common fungal infections

Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of triazole derivatives for their anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against different pathogens . This suggests potential application in treating bacterial infections.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-phenyltriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-4-11(5-3-1)12-9-16(15-14-12)8-10-6-13-7-10;/h1-5,9-10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFDJHVZCWPPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 6
1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride

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